molecular formula C₁₀H₁₆N₂O₄S B043291 Biotin sulfoxide CAS No. 3376-83-8

Biotin sulfoxide

Cat. No. B043291
CAS RN: 3376-83-8
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-YBSFLMRUSA-N
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Description

Synthesis Analysis

The synthesis of biotin sulfoxide has been achieved through chemical and enzymatic methods. Chemically, biotin sulfoxide is synthesized by treating biocytin with hydrogen peroxide, resulting in the formation of sulfoxide and sulfone derivatives (McCormick, 1969). Enzymatically, biotin sulfoxide reductase catalyzes the conversion of d-biotin d-sulfoxide (BSO) to d-biotin, demonstrating the biological relevance and potential for recycling oxidized biotin derivatives (Pollock & Barber, 1997).

Molecular Structure Analysis

The molecular structure of biotin sulfoxide involves the addition of an oxygen atom to the sulfur atom present in biotin, creating a sulfoxide group. This structural modification impacts its chemical reactivity and biological function. Detailed studies on biotin synthase, an enzyme involved in biotin biosynthesis, provide insights into the sulfur insertion mechanism, highlighting the complex interplay between various iron-sulfur clusters within the enzyme and the substrate dethiobiotin (Ugulava, Gibney, & Jarrett, 2000).

Chemical Reactions and Properties

Biotin sulfoxide's chemical properties are influenced by the sulfoxide group, which affects its reactivity and interactions with enzymes such as biocytinase and biotin sulfoxide reductase. These enzymes can catalyze the cleavage and reduction of biotin sulfoxide, underscoring its dynamic role in metabolic pathways and potential recycling processes within biological systems (McCormick, 1969).

Physical Properties Analysis

The physical properties of biotin sulfoxide, such as solubility, melting point, and chromatographic mobility, have been characterized through its synthetic derivatives. These properties are essential for understanding how biotin sulfoxide behaves in biological systems and for developing analytical methods to detect and quantify it in various samples.

Chemical Properties Analysis

The chemical behavior of biotin sulfoxide, particularly its interactions with specific enzymes and its role in metabolic pathways, is a subject of ongoing research. Studies on biotin sulfoxide reductase have revealed that this enzyme not only reduces biotin sulfoxide but also has a broader substrate specificity, indicating the enzyme's versatility and the potential biological importance of biotin sulfoxide and related compounds (Pollock & Barber, 1997).

Scientific Research Applications

  • Growth Requirement for E. coli Mutants : D-biotin-d-sulfoxide can fulfill the growth requirement for E. coli mutants deficient in biotin biosynthesis. Its in vitro reduction to biotin requires multiple proteins and NADPH (Cleary & Dykhuizen, 1974).

  • Human Biotin Metabolism and Turnover Studies : Biotin sulfone and bisnorbiotin methyl ketone, present in measurable quantities in human urine, facilitate more accurate studies on human biotin metabolism and turnover (Zempleni, Mccormick & Mock, 1997).

  • Potential for Biotin Sulfoxide Reductase : The heterologous expression of Rhodobacter sphaeroides biotin sulfoxide reductase in Escherichia coli demonstrates reduced pyridine nucleotide-dependent activity, making it a potential biotin sulfoxide reductase (Pollock & Barber, 1997).

  • Bacterial Growth and Utilization : Bacteria can grow in a medium containing biotin l-sulfoxide, utilizing biotin as a sole source of carbon, nitrogen, and sulfur without limiting the growth rate (Roth, Mccormick & Wright, 1970).

  • Enzymatic Reduction in Aerobic Environments : The enzymatic reduction of d-biotin d-sulfoxide to d-biotin is a complex process that can occur in aerobic environments or to reduce bound intracellular biotin that becomes oxidized (del Campillo-Campbell, Dykhuizen & Cleary, 1979).

  • Human Biotin Pathways of Biotransformation : Chronic consumption of large amounts of biotin does not substantially saturate human biotin pathways of biotransformation, despite increased urinary biotin analogs (Mock & Heird, 1997).

  • Convenient Preparation Method : Biotin l-sulfoxide can be more conveniently prepared and yielded in better yield by oxidizing biotin with hydrogen peroxide and treating the resulting mixture with hydrochloric acid (Ruis, Mccormick & Wright, 1970).

  • Genetic Analysis in E. coli : The four genes needed to reduce biotin-d-sulfoxide to biotin in Escherichia coli have been mapped, and a defective transducing phage, dbis5, has been isolated (Dykhuizen, 1973).

Safety And Hazards

Biotin sulfoxide is generally not considered hazardous. After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . After skin contact, the product does not generally irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, it is advised to consult a doctor .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are part of the structure of biotin sulfoxide, is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is ongoing with infinite potentiality . Future experimental work is needed to validate the model assumptions and findings about the sensitivity of different strains of a species to oxidative damage .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908774
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin sulfoxide

CAS RN

3376-83-8, 10406-89-0
Record name Biotin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Biotin-d-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
979
Citations
DB Melville - Journal of Biological Chemistry, 1954 - Elsevier
… This paper describes the synthesis of biotin sulfoxide, the preparation of two diastereoisomeric … Interest in biotin sulfoxide initially arose in this Laboratory during work on the isolation of …
Number of citations: 111 www.sciencedirect.com
B Ezraty, J Bos, F Barras, L Aussel - Journal of bacteriology, 2005 - Am Soc Microbiol
… coli synthesizes a biotin sulfoxide reductase referred to as … to biotin sulfoxide recycling (4, 5) and (ii) the K m of R. sphaeroides BisC for MetSO was far higher than that for biotin sulfoxide …
Number of citations: 75 journals.asm.org
VV Pollock, MJ Barber - Biochemistry, 2001 - ACS Publications
… denitrificans biotin sulfoxide reductase catalyzes the reduction of d-biotin d-sulfoxide (BSO) … acceptor, which effectively suppressed biotin sulfoxide reduction and biotin formation. …
Number of citations: 47 pubs.acs.org
DM Mock, NI Mock - Journal of Laboratory and Clinical Medicine, 1997 - Elsevier
… biotin sulfoxide were measured with a chemically specific high-pressure liquid chromatography/avidin-binding assay. Serum concentrations of biotin, bisnorbiotin, and biotin …
Number of citations: 39 www.sciencedirect.com
LD Wright, EL Cresson, J Valiant, DE Wolf… - Journal of the …, 1954 - ACS Publications
… quantities of crystalline AN factor or biotin /-sulfoxide. The data summarized in Table IV and Table V indicate that the crystalline material and biotin /-sulfoxide have the same …
Number of citations: 52 pubs.acs.org
H Ruis, DB McCormick, LD Wright - The Journal of Organic …, 1967 - ACS Publications
Figure 1.—Partial inversion of configuration of biotin d-sulfox-ide (co= 2 mg/ml of 1 Nhc1, 100, concentration given as% of radioactive material present). compound was obtained in 1 N …
Number of citations: 19 pubs.acs.org
DE Pierson, A Campbell - Journal of bacteriology, 1990 - Am Soc Microbiol
Cloning and Nucleotide Sequence of bisC, the Structural Gene for Biotin Sulfoxide Reductase in … Molybdenum cofactorrequirement for biotin sulfoxide reduction in Escherichia coli. J. …
Number of citations: 90 journals.asm.org
VV Pollock, MJ Barber - Journal of Biological Chemistry, 1997 - ASBMB
… Initial rate kinetics indicated a specific activity at pH 8.0 of 0.9 μmol of biotin sulfoxide … methyl viologen and biotin sulfoxide reductase, respectively. Biotin sulfoxide reductase was also …
Number of citations: 54 www.jbc.org
A del Campillo-Campbell, A Campbell - Journal of Bacteriology, 1982 - Am Soc Microbiol
… of biotin sulfoxide instead of biotin, because biotin sulfoxide is … rivatives (Lac' on biotin sulfoxide plates) yields bis mutants. … Additional data on the effect of tungstate on biotin sulfoxide …
Number of citations: 93 journals.asm.org
A del Campillo Campbell, A Campbell - Journal of molecular evolution, 1996 - Springer
… locus of pseudoreversion of knockout mutations in the biotin sulfoxide reductase gene,bisC, has 64… Disruption of this gene eliminates the background activity of biotin sulfoxide reduction …
Number of citations: 21 link.springer.com

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